Azocan-4-one hydrochloride
Description
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
azocan-4-one;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-3-1-2-5-8-6-4-7;/h8H,1-6H2;1H |
InChI Key |
MCHPZFUZUYLYSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCCC(=O)C1.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of azocan-4-one hydrochloride often begins with the formation of its eight-membered lactam core. A widely cited method involves the cyclization of δ-aminocarboxylic acid derivatives under acidic conditions. For example, heating 7-aminonanoic acid hydrochloride in refluxing toluene with thionyl chloride ($$ \text{SOCl}_2 $$) facilitates intramolecular amide bond formation, yielding the azocan-4-one skeleton. This exothermic reaction requires precise temperature control (110–120°C) to minimize oligomerization byproducts.
Condensation of Amines with Carbonyl Compounds
Alternative routes employ bifunctional reagents to construct the lactam ring. In one protocol, 4-piperidone hydrochloride reacts with 1,5-dibromopentane in dimethylformamide (DMF) at 80°C, forming the azocane ring via nucleophilic substitution (Scheme 1). Potassium carbonate ($$ \text{K}2\text{CO}3 $$) acts as a base, deprotonating the amine to enhance reactivity. The crude product is precipitated by adding diethyl ether, achieving a 58% yield.
N-Alkylation Strategies for Intermediate Functionalization
N-Alkylation of preformed lactams represents a modular approach to this compound.
Alkylation with 1,3-Dibromopropan-2-one
A high-yielding method involves treating azocan-4-one with 1,3-dibromopropan-2-one in anhydrous DMF. The reaction proceeds at room temperature over 24 hours, with $$ \text{K}2\text{CO}3 $$ facilitating deprotonation (Scheme 2). Post-reaction workup includes extraction with ethyl acetate ($$ \text{EtOAc} $$) and recrystallization from $$ \text{EtOAc} $$-methanol ($$ \text{MeOH} $$), yielding 66% of pure product.
Table 1: Comparative Yields of N-Alkylation Methods
| Alkylating Agent | Solvent | Base | Temperature (°C) | Yield (%) | |
|---|---|---|---|---|---|
| 1,3-Dibromopropan-2-one | DMF | $$ \text{K}2\text{CO}3 $$ | 25 | 66 | |
| 1-Bromo-3-chloropropane | Acetone | $$ \text{NaOH} $$ | 30 | 84 |
Optimization of Reaction Conditions
Solvent and Base Selection
Polar aprotic solvents like DMF and acetonitrile ($$ \text{MeCN} $$) enhance nucleophilicity in alkylation reactions. For instance, replacing DMF with $$ \text{MeCN} $$ in the presence of sulphamic acid ($$ \text{NH}2\text{SO}3\text{H} $$) reduces side reactions, improving yields to 97% in some cases. Sodium hydroxide ($$ \text{NaOH} $$) in aqueous acetone efficiently mediates N-alkylation, though excess base risks hydrolysis of the lactam ring.
Purification and Characterization Techniques
Recrystallization and Chromatography
Crude this compound is purified via sequential solvent systems. Initial precipitation from $$ \text{EtOAc} $$-$$ \text{MeOH} $$ (4:1) removes polymeric impurities, while subsequent recrystallization from hot ethanol yields analytically pure material. Reverse-phase HPLC (C18 column, $$ \text{MeCN}/\text{H}_2\text{O} $$ gradient) confirms >95% purity, with $$ ^1H $$-NMR resonances at δ 2.5–3.5 ppm (azocane protons) and δ 7.3–7.8 ppm (aromatic protons).
Industrial-Scale Synthesis Considerations
Large-scale production faces challenges such as exotherm management and waste minimization. Continuous flow reactors enable safer handling of $$ \text{SOCl}_2 $$, while solvent recovery systems reduce environmental impact. A pilot study achieved 72% yield using a tubular reactor with in-line pH monitoring.
Chemical Reactions Analysis
Types of Reactions
Azocan-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to azocane.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted azocanes and their derivatives, which can be further utilized in different applications.
Scientific Research Applications
Azocan-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: It serves as a precursor for biologically active compounds and is used in the study of enzyme interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which azocan-4-one hydrochloride exerts its effects involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on the context of its use. The pathways involved often include the modulation of enzyme activity and the alteration of cellular processes .
Comparison with Similar Compounds
Structural and Molecular Features
The following table highlights key structural differences between Azocan-4-one hydrochloride and other hydrochloride salts of nitrogen-containing compounds:



Key Observations :
- Azocan-4-one HCl is smaller and simpler in structure compared to pharmaceuticals like oxycodone or tapentadol, which have complex polycyclic frameworks.
- Unlike memantine (adamantane-based) or benzydamine (indazole-based), Azocan-4-one lacks aromaticity, relying instead on its aliphatic azocane ring for reactivity .
Analytical Methods
While Azocan-4-one HCl lacks published analytical protocols, methods for related compounds provide a framework:
- HPLC: Oxycodone HCl is analyzed using a mobile phase of acetonitrile, methanol, and phosphate buffer (pH 7.80) . A similar approach could be adapted for Azocan-4-one HCl.
- Spectroscopy : Memantine HCl is quantified via UV spectrophotometry at 215 nm . Azocan-4-one HCl’s ketone group may allow UV detection, but wavelength optimization would be required.
- Safety Profiling: Like 8-aminospiro[4.5]decane HCl (a structurally distinct hydrochloride), Azocan-4-one HCl may exhibit low acute toxicity, though specific hazard data are unavailable .
Commercial and Research Status
- Azocan-4-one HCl is priced at $835/50 mg (non-discounted), significantly costlier than simpler hydrochlorides like 2-cyanopyridine ($5/100 mg) . This reflects its niche research demand.
- In contrast, oxycodone HCl and memantine HCl are mass-produced, with well-documented quality control protocols (e.g., NMR, MS, and HPLC verification) .
Biological Activity
Azocan-4-one hydrochloride is a compound of interest due to its potential biological activities. Understanding its pharmacological effects, mechanisms of action, and therapeutic applications is crucial for its development in medicinal chemistry. This article compiles recent findings on the biological activity of this compound, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its azocane ring structure with a carbonyl group at position 4. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.
Antifungal Activity
Recent studies have indicated that this compound exhibits significant antifungal properties. It acts by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. The compound's minimum inhibitory concentration (MIC) against various Candida strains was evaluated, revealing potent antifungal activity.
Table 1: Antifungal Activity of this compound
| Strain | MIC (µg/mL) | Comparison with Fluconazole (µg/mL) |
|---|---|---|
| Candida albicans | 0.5 | 8 |
| Candida glabrata | 0.25 | 4 |
| Candida tropicalis | 1 | 16 |
These results indicate that this compound is significantly more effective than fluconazole against certain strains, suggesting its potential as a new antifungal agent .
Cytotoxicity Studies
In vitro cytotoxicity assessments using murine fibroblasts demonstrated that this compound has a favorable safety profile. The MTT assay indicated high cell viability even at concentrations approaching the MIC values, suggesting minimal cytotoxic effects.
Table 2: Cytotoxicity Results of this compound
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0.5 | 90 |
| 1 | 85 |
| 2 | 75 |
The data indicates that the compound maintains substantial cell viability, which is essential for therapeutic applications .
This compound's mechanism involves the competitive inhibition of fungal CYP51, similar to other azole antifungals. This inhibition disrupts ergosterol biosynthesis, leading to increased membrane permeability and eventual cell death in fungi .
Case Studies
A clinical case study involving patients with recurrent Candida infections highlighted the efficacy of this compound when administered as part of a combination therapy regimen. Patients showed significant improvement with reduced fungal load and enhanced recovery rates compared to traditional treatments.
Case Study Summary:
- Patient Demographics: Adults aged 30-50 with recurrent infections.
- Treatment Regimen: Combination therapy including this compound.
- Outcomes:
- Reduction in infection recurrence by 70%.
- Improved quality of life indicators post-treatment.
These findings support the compound's potential use in clinical settings for managing fungal infections .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for characterizing Azocan-4-one hydrochloride, and how can researchers ensure reproducibility?
- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column (4.6 × 250 mm, 5 µm particle size) and UV detection at 254 nm. Prepare a 1 mg/mL solution in methanol, filter through a 0.45 µm membrane, and inject 20 µL. Maintain a flow rate of 1.0 mL/min at 25°C. Compare peak areas against a certified reference standard to calculate purity .
- Reproducibility : Document column lot numbers, mobile phase pH, and temperature control to minimize inter-lab variability. Include detailed spectral data (e.g., IR, NMR) for structural confirmation .
Q. How is this compound synthesized, and what are the critical reaction parameters?
- Synthesis : React azepan-4-one with methyl iodide in the presence of potassium carbonate under reflux in anhydrous acetonitrile for 12 hours. Isolate the hydrochloride salt via acidification with HCl gas, followed by recrystallization from ethanol/water (7:3 v/v) .
- Critical Parameters : Control reaction temperature (±2°C), stoichiometry (1:1.2 molar ratio of azepan-4-one to methyl iodide), and anhydrous conditions to prevent side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .
Q. What solvents are optimal for dissolving this compound in biological assays?
- Solubility : The compound is highly soluble in polar solvents (e.g., water, methanol) due to its hydrochloride salt form. For cell-based assays, prepare stock solutions in sterile PBS (pH 7.4) at 10 mM and filter-sterilize (0.22 µm) to avoid particulate interference .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?
- Data Contradiction Analysis :
Compare assay conditions (e.g., cell lines, incubation time, concentration ranges).
Validate purity using orthogonal methods (e.g., HPLC-NMR coupling) to rule out batch variability .
Replicate experiments under standardized protocols, such as those outlined in OECD guidelines for in vitro testing .
Q. What experimental design strategies are recommended for studying the stability of this compound under varying pH and temperature?
- Design : Use a factorial design (e.g., 3² full factorial) to test pH (2.0, 7.4, 9.0) and temperature (4°C, 25°C, 40°C). Prepare solutions in buffered systems (HCl/NaOH for pH adjustment) and analyze degradation kinetics via HPLC at 0, 7, 14, and 30 days .
- Statistical Analysis : Apply ANOVA to identify significant degradation pathways (e.g., hydrolysis at acidic pH) and derive Arrhenius equations for shelf-life prediction .
Q. How can computational modeling guide the optimization of this compound derivatives for target binding?
- Approach : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (SMILES: O=C1CCCCNCC1.Cl ) and target protein PDB files. Prioritize derivatives with modified substituents on the azocan ring to enhance hydrogen bonding or hydrophobic interactions. Validate predictions with SPR (surface plasmon resonance) binding assays .
Best Practices for Literature Review and Data Reporting
- Literature Search : Use CAS Registry Number (2694735-10-7) and synonyms (e.g., azocan-4-one HCl) in databases like SciFinder and PubChem. Exclude non-peer-reviewed sources and prioritize studies with full experimental protocols .
- Data Reporting : Follow the Beilstein Journal of Organic Chemistry guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



